N-(3-ethynylphenyl)-3-methoxypropanamide

Lipophilicity Aqueous solubility Drug-likeness

Researchers needing meta-alkyne building blocks for CuAAC bioconjugation or fragment screens face solubility and steric challenges. N-(3-Ethynylphenyl)-3-methoxypropanamide addresses these with quantified differentiators: - logP 1.1 (vs 2.6 branched analog) for aqueous solubility; - meta-alkyne 120° triazole projection minimizing steric clash; - 4-atom methoxy spacer extending conjugate from phenyl. MW 203.24, TPSA 38.3 Ų meets Rule of Three. ≥98% purity, 2-8°C dry storage. Fast global shipping.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B13632313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethynylphenyl)-3-methoxypropanamide
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCOCCC(=O)NC1=CC=CC(=C1)C#C
InChIInChI=1S/C12H13NO2/c1-3-10-5-4-6-11(9-10)13-12(14)7-8-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14)
InChIKeyMINATUSYQPXPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Ethynylphenyl)-3-methoxypropanamide: Structural and Physicochemical Profile


N-(3-Ethynylphenyl)-3-methoxypropanamide (CAS 1250250-59-9) is a low-molecular-weight (203.24 g/mol) aryl propanamide featuring a terminal alkyne at the meta position of the phenyl ring and a 3-methoxypropanamide side chain [1]. Its computed logP of 1.1 (XLogP3-AA) and topological polar surface area (TPSA) of 38.3 Ų place it within a favorable physicochemical window for both click-chemistry bioconjugation applications and small-molecule probe development [1]. The compound is commercially available at 95–98% purity from multiple suppliers, with storage recommended at 2–8°C under dry conditions . Structurally, it belongs to a broader class of N-(ethynylphenyl)propanamides that have been explored as kinase inhibitor substructures and covalent modifier scaffolds, but its specific methoxy-terminated linear side chain distinguishes it from branched or shorter-chain analogs within this family .

Terminal alkyne at meta position supports CuAAC click-conjugation with defined geometry

Physicochemical profile (MW 203, TPSA 38.3 Ų, computed logP ~1.1) aligns with fragment-based screening rules

Methoxyethyl side chain provides additional hydrogen-bond acceptor and extended spacer arm for probe design

Why Analogs Cannot Substitute N-(3-Ethynylphenyl)-3-methoxypropanamide


Within the N-(ethynylphenyl)propanamide family, seemingly conservative structural modifications produce substantial shifts in key physicochemical properties governing solubility, conformational flexibility, and hydrogen-bonding capacity—parameters that directly influence assay performance in bioconjugation and drug discovery workflows. As documented across public databases and vendor technical data, the branched methyl congener N-(3-ethynylphenyl)-2-methylpropanamide (CAS 1219481-71-6) exhibits a computed XLogP of 2.6, more than double the XLogP3-AA value of 1.1 for the target compound [1]. This ~1.5 log unit difference corresponds to a predicted ~32-fold higher octanol–water partition coefficient for the methyl analog, which can translate into markedly different aqueous solubility, non-specific protein binding, and aggregation propensity in biological assay media . Additionally, the methoxyethyl side chain in the target compound introduces a second hydrogen-bond acceptor absent in the 2-methylpropanamide analog (2 HBA vs 1), altering both solvation thermodynamics and potential target-engagement geometry [1]. These are not marginal differences; in fragment-based screening or structure–activity relationship (SAR) campaigns, such property shifts routinely determine hit progression versus attrition. The quantitative evidence below substantiates each point of differentiation.

LogP mismatch
The 2-methylpropanamide analog exhibits computed logP of 2.6 vs 1.1 (target), predicting ~32× higher octanol–water partition; aqueous solubility and non-specific binding profiles may shift considerably in biochemical assays.
Hydrogen-bond capacity
Target has two H-bond acceptors (amide + methoxy oxygen); the methyl analog has only one. This changes solvation and potential target-engagement geometry—relevant for fragment screens.
Positional isomer geometry
Para-ethynyl isomer (CAS 2138408-61-2) orients the click-product at ~180° vs ~120° for the meta target. Conjugate exit-vector differences may prevent steric access in constrained binding sites.

Differentiation Evidence: N-(3-Ethynylphenyl)-3-methoxypropanamide vs. Analogs


Lipophilicity Reduction vs. 2-Methylpropanamide Analog

N-(3-Ethynylphenyl)-3-methoxypropanamide displays a computed XLogP3-AA of 1.1, in contrast to the structurally analogous but branched N-(3-ethynylphenyl)-2-methylpropanamide (CAS 1219481-71-6), which registers an XLogP of 2.6 [1]. An independently sourced vendor value confirms a logP of 2.2624 for the 2-methylpropanamide analog . The ~1.5 log unit differential means the methyl congener is predicted to partition into octanol by a factor approximately 32 times greater than the target compound. This difference is structurally attributable to the replacement of the lipophilic isopropyl terminus with a polar methoxyethyl chain.

Lipophilicity reduction
Cross-study comparable
ΔXLogP ≈ 1.5 log units lower vs. 2-methylpropanamide analog
Supports higher aqueous solubility and reduced non-specific binding in assay media
Predicted 32-fold partition difference; computed values from PubChem and vendor sources
Lipophilicity Aqueous solubility Drug-likeness Assay compatibility

Hydrogen-Bond Acceptor Advantage Over Methyl Analog

The target compound possesses two hydrogen-bond acceptor sites (amide carbonyl oxygen and methoxy ether oxygen), compared to a single acceptor (amide carbonyl only) in N-(3-ethynylphenyl)-2-methylpropanamide [1]. This difference is confirmed across multiple databases: PubChem reports an H-Bond Acceptor Count of 2 for the target compound [1], while Chem960 and Leyan consistently record 1 H-Bond Acceptor for the 2-methylpropanamide analog . The additional methoxy oxygen in the target compound also contributes 9.2 Ų of polar surface area beyond the amide alone.

H-bond acceptor count
Cross-study comparable
Target 2 HBA (TPSA 38.3 Ų) vs. analog 1 HBA (TPSA 29.1 Ų)
Additional methoxy oxygen provides an extra anchor point for water-mediated or direct H-bond interactions
TPSA increase ~32%; computed descriptors from multiple databases
Hydrogen bonding Molecular recognition Solubility Target engagement

Conformational Flexibility Advantage

N-(3-Ethynylphenyl)-3-methoxypropanamide features 5 rotatable bonds (PubChem) or 4 (Chemscene), compared to only 3 rotatable bonds for N-(3-ethynylphenyl)-2-methylpropanamide [1]. The additional rotational degrees of freedom originate from the linear methoxyethyl chain (O–CH₂–CH₂–C=O) replacing the compact isopropyl group. This yields a 67% increase in rotatable bond count (5 vs 3), which translates to a measurably larger conformational ensemble in solution.

Conformational flexibility
Cross-study comparable
Target 5 rotatable bonds vs. analog 3 rotatable bonds
Higher flexibility may facilitate induced-fit binding in target-based screening
67% increase in rotatable bonds; source PubChem Cactvs 3.4.6.11
Conformational entropy Rotatable bonds Molecular flexibility Binding adaptation

Meta vs. Para Ethynyl Substitution Geometry

The target compound (CAS 1250250-59-9) carries the ethynyl group at the meta (3-) position of the phenyl ring, whereas the positional isomer N-(4-ethynylphenyl)-3-methoxypropanamide (CAS 2138408-61-2) places it at the para (4-) position [1]. Both isomers share identical molecular formula (C₁₂H₁₃NO₂) and molecular weight (203.24 g/mol), but the spatial orientation of the terminal alkyne differs: the meta isomer projects the click-reactive handle at approximately 120° relative to the amide linkage, while the para isomer orients it at 180°. In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, this geometric difference directly controls the relative positioning of the resulting 1,2,3-triazole product with respect to the phenyl-amide scaffold, which can be decisive when the conjugate must access a sterically constrained binding site.

Meta vs. para alkyne
Head-to-head
Target meta (≈120°) projection; para isomer ≈180°
Controls triazole exit-vector; critical for sterically constrained binding sites
Identical MW and formula; substitution position verified by SMILES/InChI
Positional isomerism Click chemistry Bioconjugation Triazole geometry

Methoxyethyl Linker Length Advantage

The 3-methoxypropanamide side chain in the target compound provides a four-atom spacer (O–CH₂–CH₂–C=O) between the terminal methyl and the amide nitrogen, yielding an extended reach from the phenyl core. By contrast, N-(3-ethynylphenyl)acetamide (CAS 70933-58-3) provides only a two-atom spacer (CH₃–C=O), and N-(3-ethynylphenyl)propanamide (CAS 1090871-02-5) provides a three-atom spacer (CH₃–CH₂–C=O) . The methoxy group in the target compound additionally contributes a rotatable C–O bond absent in both shorter analogs, providing conformational degrees of freedom unavailable to the alkyl-terminated comparators. Empirical data on analogous 3-methoxypropanamide derivatives (e.g., lacosamide; DrugBank) confirm that this methoxyethyl motif is compatible with in vivo pharmacology, whereas the shorter acetamide scaffold generally lacks the steric bulk to modulate selectivity [1].

Spacer arm length
Class-level
Target 4-atom spacer (O–CH₂–CH₂–C=O) vs. 2–3 atoms in shorter amides
Provides intermediate reach for conjugated payloads; methoxy group adds rotatable C–O bond
Class-level inference from 3-methoxypropanamide series; empirical validation recommended
Linker length Bioconjugation Spacer arm Steric accessibility

Application Scenarios for N-(3-Ethynylphenyl)-3-methoxypropanamide


CuAAC Click Chemistry with Defined Linker Geometry

When a project demands conjugation of an azide-functionalized payload (fluorophore, biotin, or drug-like fragment) to a phenyl amide scaffold, N-(3-ethynylphenyl)-3-methoxypropanamide provides a terminal alkyne at the meta position that, upon CuAAC triazole formation, orients the conjugate at approximately 120° relative to the amide bond, as distinguished from the linear 180° projection of the para isomer CAS 2138408-61-2 [1]. The four-atom methoxyethyl spacer arm extends the triazole product away from the phenyl ring, reducing steric occlusion that can arise with shorter-chain analogs . The lower logP (1.1 vs 2.6 for the 2-methylpropanamide analog) suggests superior solubility in aqueous-organic solvent mixtures commonly used for click reactions (e.g., t-BuOH/H₂O/DMSO) .

Fragment-Based Drug Discovery Screening Libraries

For fragment library curation, the target compound's molecular weight of 203.24 g/mol, logP of 1.1–1.64, and TPSA of 38.3 Ų satisfy the Rule of Three (MW < 300, logP ≤ 3, HBA ≤ 6, HBD ≤ 3) commonly applied in fragment selection [1]. Its two hydrogen-bond acceptors and five rotatable bonds offer a more interaction-rich and conformationally adaptable scaffold than the single-acceptor, three-rotatable-bond 2-methylpropanamide analog, which may produce fewer productive binding poses in crystallographic fragment screens . The terminal alkyne additionally serves as a chemical handle for on-target SAR expansion via click chemistry without re-synthesis of the core scaffold.

PROTAC and Molecular Glue Intermediate Synthesis

The compound combines an amide (stable under many reaction conditions), an alkyne (available for CuAAC), and a terminal methyl ether (chemically inert under most bioconjugation conditions), offering orthogonal functional-group compatibility. In PROTAC linker design, the meta-alkyne orientation and four-atom spacer arm provide a geometry distinct from para-substituted or shorter-chain alternatives, enabling fine control of the degrader ternary complex geometry [1]. The predicted pKa of ~14.09 (ChemicalBook) indicates the amide NH is essentially non-ionizable at physiological pH, preserving neutrality during cellular permeability .

SAR Studies of Ethynylphenyl Amide Kinase Inhibitors

Published kinase inhibitor chemotypes—including erlotinib, icotinib, and theliatinib—all incorporate the 3-ethynylphenyl motif linked to quinazoline or quinoline cores [2]. N-(3-Ethynylphenyl)-3-methoxypropanamide represents a minimal, non-quinazoline analog retaining the ethynylphenyl amide substructure. Its increased conformational flexibility (5 rotatable bonds vs 3 in the 2-methylpropanamide analog) and distinct hydrogen-bond donor/acceptor profile make it a suitable negative-control or scaffold-hopping starting point for kinase selectivity profiling, particularly when seeking to decouple ethynylphenyl-mediated binding from quinazoline-associated toxicity .

Application
Selection Property
Validation Focus
CuAAC click chemistry
Meta-alkyne geometry and methoxyethyl spacer
Triazole exit-vector verification under reaction conditions
Fragment-based screening
Rule-of-Three compliance (MW, logP, TPSA, HBA)
Solubility and binding pose validation in crystallographic screens
PROTAC intermediate synthesis
Orthogonal functional groups (amide, alkyne, methyl ether)
Ternary complex geometry modeling and linker-length optimization
Kinase inhibitor scaffold-hopping
Ethynylphenyl amide core without quinazoline moiety
Kinase selectivity profiling and negative-control validation
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